molecular formula C23H20N4O5 B2564760 8-ethoxy-2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1021137-35-8

8-ethoxy-2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2564760
CAS No.: 1021137-35-8
M. Wt: 432.436
InChI Key: WZDVYFKIROXOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethoxy-2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic compound designed for advanced pharmaceutical and neuroscience research. It features a hybrid molecular structure combining coumarin and pyridazine pharmacophores, both of which are significant in medicinal chemistry . Coumarin derivatives are investigated for a wide spectrum of biological activities, including their potential effects on the central nervous system . The pyridazine ring system is increasingly popular in drug discovery, with research exploring its application in areas such as tumor treatment, inflammation, and hypertension . Specifically, pyridazine-based compounds are recognized for their potential in developing therapies for complex neurological conditions, including Alzheimer's disease (AD) . In Alzheimer's research, a key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE) to increase acetylcholine levels in the brain, thereby ameliorating cognitive symptoms . The integration of these two heterocyclic systems into a single molecule makes this compound a valuable chemical tool for researchers studying enzyme inhibition, structure-activity relationships (SAR), and multi-target drug discovery in the field of neurodegeneration. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-ethoxy-2-oxo-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-2-31-19-7-3-5-15-13-17(23(30)32-21(15)19)22(29)25-11-12-27-20(28)9-8-18(26-27)16-6-4-10-24-14-16/h3-10,13-14H,2,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDVYFKIROXOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Chromene-Carboxamide Scaffolds

Compound 18o (6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide) shares the chromene-carboxamide backbone but differs in substituents:

  • Position 6 : Chloro group (vs. ethoxy at position 8 in the target compound).
  • Side chain : A peptidomimetic aldehyde with a phenylpropan-2-yl group (vs. pyridazinyl-ethyl in the target).

Key Implications :

  • The pyridazinyl-ethyl side chain in the target compound could enable stronger π-π stacking with aromatic residues in enzyme active sites compared to the phenyl group in Compound 18o.

Heterocyclic Systems: Pyridazinyl vs. Thiazolo-Pyrimidine

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Evidenced in multiple reports) provides insights into heterocyclic conformational stability:

  • Core structure : Thiazolo-pyrimidine (vs. chromene-pyridazinyl in the target).
  • Substituents : Trimethoxybenzylidene and ethyl ester (vs. pyridin-3-yl and carboxamide in the target).

Structural Data Comparison :

Parameter Thiazolo-Pyrimidine Compound Target Compound (Hypothesized)
Bond Angle (C17—C2—S1) 133.6° ~120° (estimated for pyridazinyl)
Torsion Angle (C11—C16—C15—C14) 0.9° (planar region) Likely higher due to ethoxy bulk
Hydrogen Bond Acceptors 4 (ester, thiazole) 6 (carboxamide, pyridazinyl)

Functional Implications :

  • The pyridin-3-yl substituent may introduce polar interactions absent in the trimethoxybenzylidene group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.